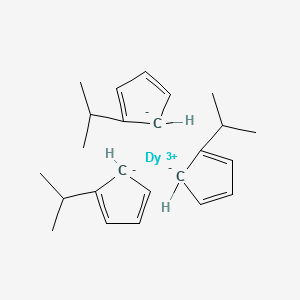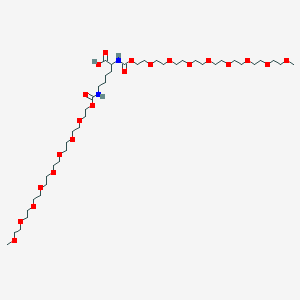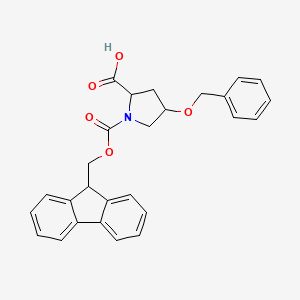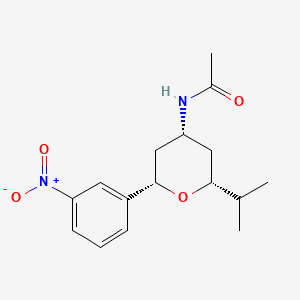
Tris(i-propylcyclopentadienyl)dysprosium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(i-propylcyclopentadienyl)dysprosium is an organometallic compound containing the rare earth metal dysprosium. Its chemical formula is ([(C_3H_7)_2C_5H_3]_3Dy). This compound is known for its unique properties and applications in various fields, including catalysis, magnetic materials, and luminescent materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(i-propylcyclopentadienyl)dysprosium can be synthesized by reacting rare earth metal dysprosium with sodium isopropyl cyclopentadiene. The reaction conditions and specific steps may vary depending on the experimental requirements .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis typically involves controlled laboratory conditions to ensure the purity and stability of the compound. The reaction is sensitive to air and moisture, necessitating an inert atmosphere during the process .
Análisis De Reacciones Químicas
Types of Reactions: Tris(i-propylcyclopentadienyl)dysprosium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of dysprosium oxides.
Reduction: It can also be reduced, although this is less common.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen or other reducing agents.
Substitution: Various ligands and solvents, depending on the desired product.
Major Products:
Oxidation: Dysprosium oxides.
Substitution: New organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Tris(i-propylcyclopentadienyl)dysprosium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of high-performance permanent magnet materials and high-efficiency optoelectronic devices
Mecanismo De Acción
The mechanism by which Tris(i-propylcyclopentadienyl)dysprosium exerts its effects is primarily through its interaction with other molecules in catalytic processes. The dysprosium center can facilitate various reactions by stabilizing transition states and intermediates. The cyclopentadienyl ligands play a crucial role in modulating the reactivity and stability of the compound .
Comparación Con Compuestos Similares
Tris(trimethylsilyl)cyclopentadienyl dysprosium: Similar in structure but with different substituents on the cyclopentadienyl rings.
Tris(methylcyclopentadienyl) dysprosium: Another variant with methyl groups instead of isopropyl groups.
Uniqueness: Tris(i-propylcyclopentadienyl)dysprosium is unique due to its specific ligand structure, which imparts distinct solubility, stability, and reactivity properties. This makes it particularly useful in applications requiring high-performance materials and catalysts .
Propiedades
Fórmula molecular |
C24H33Dy |
|---|---|
Peso molecular |
484.0 g/mol |
Nombre IUPAC |
dysprosium(3+);1-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C8H11.Dy/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q3*-1;+3 |
Clave InChI |
XRFLKOZVUPHSGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C[CH-]1.CC(C)C1=CC=C[CH-]1.CC(C)C1=CC=C[CH-]1.[Dy+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-deuterio-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione](/img/structure/B15127238.png)
![4-Hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one](/img/structure/B15127248.png)

![sodium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15127268.png)
![4-[3-amino-6-(3-fluoro-4-hydroxycyclohexyl)pyrazin-2-yl]-N-[1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;hydrochloride](/img/structure/B15127272.png)
![rac-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis](/img/structure/B15127273.png)
![(8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate](/img/structure/B15127284.png)

![2-[3-hydroxy-4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B15127307.png)

![4,4'-Methylenebis[2-chlorophenol]](/img/structure/B15127317.png)

